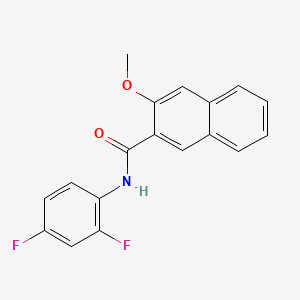

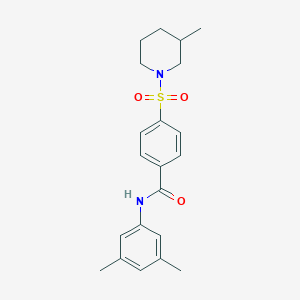

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with various reagents. For instance, the synthesis of “N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide” involved the reaction of 6-methyluracil with 2-chloromethyltiiran .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction methods . For example, the crystal structure of “N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24)” was determined using single-crystal X-ray diffraction methods . In Fo24, both aromatic rings are effectively coplanar with an interplanar angle of 0.7(2)° .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “2-Chloro-N-(2,4-difluorophenyl)nicotinamide” has a molecular formula of C12H7ClF2N2O and an average mass of 268.647 Da .Scientific Research Applications

Photosynthesis-Inhibiting Activity

A study demonstrated that compounds closely related to N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide, specifically those disubstituted on the anilide ring with various groups, showed significant ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. These compounds targeted photosystem II, indicating their potential as herbicidal agents due to their PET-inhibiting activity. The inhibitory effect was found to depend on the substituents' position and the compounds' lipophilicity, suggesting a relationship between structure and photosynthetic inhibition efficiency (Kos et al., 2021).

Antibacterial and Antimycobacterial Activity

Another research avenue for similar compounds involves evaluating their antimicrobial properties. N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid exhibited notable antibacterial and antimycobacterial activity against several strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. Some of these compounds were more effective than standard treatments like ampicillin or rifampicin, highlighting their potential as new antimicrobial agents. Their cytotoxicity was also assessed, with the most potent compounds showing no significant lethal effect, indicating their safety for further development (Goněc et al., 2015).

Development of Photoactive Materials

Research on the synthesis of aromatic photoactive polyamides derived from specific carboxamides demonstrates the application of these compounds in creating new materials. These polyamides exhibit high thermal stability and photoluminescence, making them suitable for various applications, including semiconductors and other electronic devices. This line of research opens up possibilities for using N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide derivatives in advanced material sciences (Mallakpour & Rafiee, 2007).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, “diflufenican (ISO); N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenox y]-3-pyridinecarboxamide; 2′,4′-difluoro-2-(α,α,α-trifluoro-m-tolyloxy)nicotinanilide” is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-16-7-6-13(19)10-15(16)20/h2-10H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCNOIBBYFFBFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2383353.png)

![1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2383354.png)

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2383359.png)

![4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2383360.png)

![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2383363.png)

![1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2383372.png)

![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2383373.png)